molecular formula C9H15NO3S B14871102 2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one

2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one

Katalognummer: B14871102
Molekulargewicht: 217.29 g/mol
InChI-Schlüssel: KZPVVYUKMSETPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one is a chemical compound with the molecular formula C8H16N2O2S and a molar mass of 204.29 g/mol . This compound is part of the spiro compound family, characterized by a unique bicyclic structure where two rings are connected through a single atom.

Vorbereitungsmethoden

The synthesis of 2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one involves several steps. One common synthetic route includes the reaction of a suitable azaspiro compound with a methylsulfonyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique spiro structure allows it to fit into specific binding pockets of target proteins, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one can be compared with other spiro compounds such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H15NO3S

Molekulargewicht

217.29 g/mol

IUPAC-Name

2-methylsulfonyl-2-azaspiro[3.5]nonan-7-one

InChI

InChI=1S/C9H15NO3S/c1-14(12,13)10-6-9(7-10)4-2-8(11)3-5-9/h2-7H2,1H3

InChI-Schlüssel

KZPVVYUKMSETPP-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)N1CC2(C1)CCC(=O)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.